![molecular formula C₄H₇D₃N₂O B1163798 DL-Alanine Methylamide-d3](/img/new.no-structure.jpg)
DL-Alanine Methylamide-d3
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Description
DL-Alanine Methylamide-d3, also known as this compound, is a useful research compound. Its molecular formula is C₄H₇D₃N₂O and its molecular weight is 105.15. The purity is usually 95%.
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Scientific Research Applications
Biochemical Research
Amino Acid Metabolism Studies
DL-Alanine Methylamide-d3 is utilized in metabolic studies to trace the pathways of amino acids in biological systems. The incorporation of deuterium allows for precise tracking using techniques like mass spectrometry, enabling researchers to study metabolic flux and the dynamics of amino acid utilization in different physiological conditions.
Neurotransmitter Research
Research has indicated that D-amino acids, including alanine derivatives, play a role in neurotransmission and neurological disorders. Studies employing this compound have been pivotal in understanding how these compounds affect synaptic plasticity and neurodegenerative diseases. For instance, the compound's effects on NMDA receptor activity are being investigated for their implications in conditions such as Alzheimer's disease and schizophrenia .
Pharmacological Applications
Drug Development
this compound serves as a valuable tool in drug development, particularly for compounds targeting amino acid transporters or receptors. Its deuterated nature can enhance the pharmacokinetic profiles of drugs by altering their metabolism and stability. This is particularly relevant in designing drugs that mimic neurotransmitter action or modulate metabolic pathways .
Therapeutic Investigations
The compound has been explored for its potential therapeutic effects. For instance, studies have shown that modifications to alanine derivatives can influence their bioactivity and efficacy as therapeutic agents against various diseases, including metabolic disorders and cancer . The use of this compound allows researchers to better understand structure-activity relationships in drug design.
Analytical Chemistry
Mass Spectrometry Applications
In analytical chemistry, this compound is employed as an internal standard in mass spectrometry for quantifying amino acids and related metabolites. Its unique isotopic signature enhances the accuracy of measurements, making it easier to distinguish between similar compounds during analysis .
Chiral Analysis
The compound also plays a role in chiral analysis, where its enantiomers can be separated and quantified. This is crucial in pharmaceutical applications where the activity of a drug may vary significantly between enantiomers. Techniques such as chiral liquid chromatography (LC) combined with mass spectrometry are commonly used to analyze these compounds .
Case Studies
Properties
Molecular Formula |
C₄H₇D₃N₂O |
---|---|
Molecular Weight |
105.15 |
Synonyms |
2-Amino-N-methyl-propanamide-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.